1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a cyclopentane ring, a chlorophenyl group, and a thianyl moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Cyclopentane ring formation: The cyclopentane ring is synthesized through cyclization reactions.
Thianyl moiety introduction: The thianyl group is introduced through a series of reactions involving sulfur-containing reagents.
Final coupling: The final step involves coupling the chlorophenyl, cyclopentane, and thianyl intermediates under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thianyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazole-1-yl-methyl)pentane-3-ol
- 1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone
Uniqueness
1-(4-chlorophenyl)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the thianyl moiety and the hydroxyethoxy group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO3S/c21-17-5-3-16(4-6-17)20(7-1-2-8-20)18(24)22-15-19(25-12-11-23)9-13-26-14-10-19/h3-6,23H,1-2,7-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJNLJUQKRVXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCSCC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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